molecular formula C16H14N6O3 B11017848 N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide

Cat. No.: B11017848
M. Wt: 338.32 g/mol
InChI Key: JJDLWKKQRIYXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide is a complex organic compound characterized by its unique structure, which includes a benzotriazinone moiety, an acetyl group, and a pyridinylglycinamide fragment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide typically involves multiple steps:

    Formation of the Benzotriazinone Core: The initial step involves the synthesis of the 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The benzotriazinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Pyridin-3-ylglycinamide: The final step involves coupling the acetylated benzotriazinone with pyridin-3-ylglycinamide. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts or reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzotriazinone moiety can participate in hydrogen bonding and π-π interactions, while the pyridinylglycinamide fragment may enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-phenylglycinamide
  • N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-methylglycinamide

Uniqueness

Compared to similar compounds, N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide stands out due to the presence of the pyridinyl group, which can enhance its binding interactions and specificity in biological systems. This makes it a more versatile and potentially more effective compound in various applications.

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C16H14N6O3/c23-14(19-11-4-3-7-17-8-11)9-18-15(24)10-22-16(25)12-5-1-2-6-13(12)20-21-22/h1-8H,9-10H2,(H,18,24)(H,19,23)

InChI Key

JJDLWKKQRIYXMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.